molecular formula C24H22N2O4 B411699 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B411699
M. Wt: 402.4g/mol
InChI Key: WVQJHZFVNYDKAA-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzooxazole derivatives and phenoxy acetamides. Common reagents used in these reactions include:

    Benzooxazole derivatives: Synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Phenoxy acetamides: Prepared by reacting phenols with chloroacetamides under basic conditions.

The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzothiazol-2-yl-2-methoxy-phenyl)-2-(2,4-dimethyl-phenoxy)-acetamide
  • N-(5-Benzimidazol-2-yl-2-methoxy-phenyl)-2-(2,4-dimethyl-phenoxy)-acetamide

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide stands out due to its unique combination of benzooxazole and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O4/c1-15-8-10-20(16(2)12-15)29-14-23(27)25-19-13-17(9-11-21(19)28-3)24-26-18-6-4-5-7-22(18)30-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

WVQJHZFVNYDKAA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C

Origin of Product

United States

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